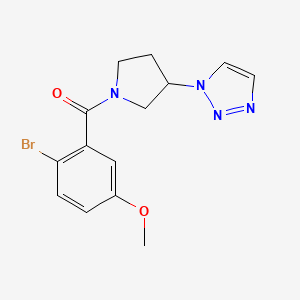

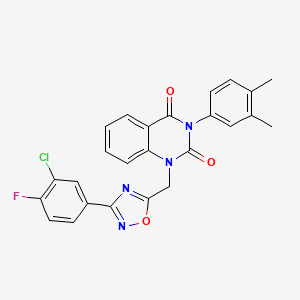

![molecular formula C16H9FN4O3 B2400092 3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid CAS No. 1031607-07-4](/img/structure/B2400092.png)

3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of salts with hydrazine hydrate, yielding 1, 2, 4-triazole, which is then reacted with various carboxylic acids . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, are formed consecutively without isolating the triazole intermediate .Molecular Structure Analysis

Triazole is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline and triazole derivatives have shown significant cytotoxic activities . They have been used in the development of anticancer drugs, contributing to the fight against various types of cancer .

Anti-Inflammatory Activity

These compounds have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antimicrobial Activity

Quinazoline and triazole derivatives have demonstrated antimicrobial properties . They could be used in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antiviral Activity

The antiviral properties of these compounds could be harnessed in the development of new antiviral drugs . This is particularly relevant given the ongoing need for effective antiviral therapies .

Antihypertensive Activity

These compounds have shown potential in the treatment of hypertension . This could lead to the development of new antihypertensive drugs .

Anticonvulsant Activity

Quinazoline and triazole derivatives have demonstrated anticonvulsant properties . They could be used in the development of new treatments for conditions like epilepsy .

Antidiabetic Activity

These compounds have also shown potential in the treatment of diabetes . This could lead to the development of new antidiabetic drugs .

Antioxidant Activity

Finally, these compounds have demonstrated antioxidant properties . This makes them potentially useful in the treatment of conditions characterized by oxidative stress .

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition can lead to anti-inflammatory effects .

Mode of Action

The compound interacts with the COX-2 receptor, inhibiting its activity . This interaction results in a significant decrease in the production of inflammatory factors such as nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) .

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .

Pharmacokinetics

The compound’s anti-inflammatory activity was evaluated in vitro , suggesting that it may have favorable bioavailability.

Result of Action

The compound’s interaction with the COX-2 receptor leads to a decrease in the production of inflammatory factors . This results in an overall anti-inflammatory effect, which could potentially be beneficial in the treatment of various inflammatory and autoimmune diseases .

Zukünftige Richtungen

Triazole compounds, including “3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid”, continue to attract interest in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN4O3/c17-10-3-1-2-8(6-10)13-14-18-15(22)11-5-4-9(16(23)24)7-12(11)21(14)20-19-13/h1-7,20H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQMSSLLOSFZDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

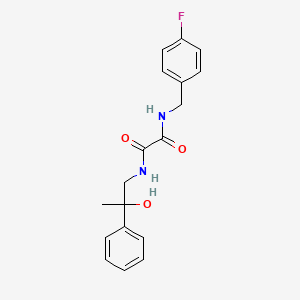

![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)

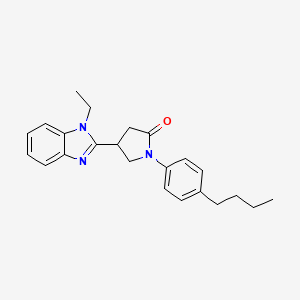

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2400015.png)

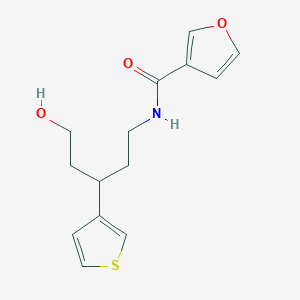

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)

![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)

![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)

![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)